4-(1H-pyrrol-3-yl)butan-2-ol

Description

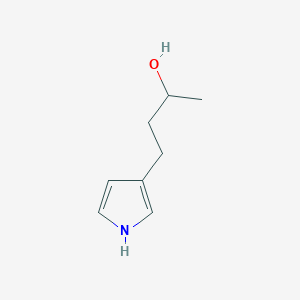

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

4-(1H-pyrrol-3-yl)butan-2-ol |

InChI |

InChI=1S/C8H13NO/c1-7(10)2-3-8-4-5-9-6-8/h4-7,9-10H,2-3H2,1H3 |

InChI Key |

XFCLSJCOFDPILO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CNC=C1)O |

Origin of Product |

United States |

Functionalization of the Pyrrole Nh:the Nitrogen Atom of the Pyrrole Ring is a Nucleophilic and Slightly Acidic Site, Allowing for Various Substitutions.

N-Alkylation/N-Arylation: The NH proton can be removed by a base (e.g., NaH), and the resulting pyrrolide anion can be reacted with alkyl halides, sulfonyl chlorides, or other electrophiles to introduce substituents. organic-chemistry.org This is a common strategy to modulate the electronic properties and steric profile of the molecule.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylpyrroles. organic-chemistry.org

Functionalization of the Pyrrole Ring:the Pyrrole Ring is Electron Rich and Readily Undergoes Electrophilic Substitution, Primarily at the C2 and C5 Positions, Which Are Adjacent to the Nitrogen.semanticscholar.org

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms onto the ring, which can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira).

Formylation/Acylation: Vilsmeier-Haack or Friedel-Crafts reactions can introduce carbonyl functionalities onto the pyrrole (B145914) ring, providing sites for further elaboration.

Functionalization of the Butanol Side Chain:the Secondary Alcohol is a Key Functional Group That Can Be Readily Modified.

Application of High-Resolution Mass Spectrometry in Elucidating Molecular Frameworks

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. scispace.com For this compound (molecular formula C₈H₁₃NO), HRMS analysis, typically using an electrospray ionization (ESI) source, would confirm the exact mass of the protonated molecule [M+H]⁺. This precise mass measurement allows for the unambiguous determination of its molecular formula, distinguishing it from other potential isobaric compounds.

The fragmentation pathways observed in tandem mass spectrometry (MS/MS) experiments provide critical information about the molecular structure. nih.gov Studies on substituted pyrrole derivatives indicate that the fragmentation is significantly influenced by the nature of the side-chain. nih.gov For derivatives with alkyl alcohol side chains, such as this compound, characteristic fragmentation mechanisms include the loss of a water molecule (H₂O) from the protonated parent ion, a common feature for alcohols. nih.gov Further fragmentation would likely involve cleavage of the butyl side chain.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Ion | Predicted m/z | Formula | Description |

| [M+H]⁺ | 140.1070 | [C₈H₁₄NO]⁺ | Protonated molecular ion |

| [M+H-H₂O]⁺ | 122.0964 | [C₈H₁₂N]⁺ | Loss of water from the butanol side chain |

| [C₆H₈N]⁺ | 94.0651 | [C₆H₈N]⁺ | Cleavage at the β-position to the pyrrole ring |

| [C₅H₆N]⁺ | 80.0495 | [C₅H₆N]⁺ | Pyrrole ring with a methyl group |

Note: The m/z values are calculated based on the most abundant isotopes and serve as predictions for experimental observation.

Comprehensive Nuclear Magnetic Resonance Spectroscopic Strategies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds in solution. aston.ac.ukuobasrah.edu.iq A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the pyrrole ring protons, the aliphatic chain protons, the methyl group protons, and the hydroxyl proton. docbrown.info The ¹³C NMR spectrum, often acquired with proton decoupling, shows signals for each unique carbon atom in the molecule. magritek.com

Multidimensional NMR techniques are crucial for assembling the molecular framework:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. It would reveal the connectivity within the -CH(OH)-CH₂-CH₂- fragment of the side chain and the coupling between protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for connecting the different fragments of the molecule, for instance, by showing a correlation from the CH₂ protons at the C4 position to the C3 and C4 carbons of the pyrrole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H to C) |

| 1' | NH | ~8.0, br s | - | C2', C5' |

| 2' | CH | ~6.6, t, J≈2.5 | ~117.5 | C3', C4', C5' |

| 3' | C | - | ~119.0 | - |

| 4' | CH | ~6.0, t, J≈2.5 | ~108.0 | C2', C3', C5', C4 |

| 5' | CH | ~6.6, t, J≈2.5 | ~105.0 | C1', C3', C4' |

| 1 | CH₃ | ~1.2, d, J≈6.2 | ~23.5 | C2, C3 |

| 2 | CH | ~3.8, m | ~67.5 | C1, C3, C4 |

| 3 | CH₂ | ~1.7, m | ~30.0 | C1, C2, C4, C3' |

| 4 | CH₂ | ~2.5, t, J≈7.5 | ~39.0 | C2, C3, C3', C4' |

| - | OH | Variable, br s | - | C2 |

Note: Predicted values are based on analysis of similar structures and general NMR principles. docbrown.infowiley-vch.de Solvent is assumed to be CDCl₃. The pyrrole ring numbering is 1'-5' and the butanol chain is 1-4.

Since this compound possesses a single stereocenter at the C2 position, it exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, advanced NMR methods can be employed to determine the absolute configuration. wordpress.com This is typically achieved by converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of enantiomeric purity and, through careful analysis of the chemical shift differences (Δδ), the assignment of the absolute configuration (R or S) at the C2 center. wordpress.com

Utilization of Vibrational Spectroscopy (IR, Raman) for Functional Group Probing

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uobasrah.edu.iqresearchgate.net The spectra of this compound would be dominated by absorptions corresponding to the O-H and N-H groups, as well as the C-H and C=C bonds of the pyrrole ring and the alkyl chain.

Infrared (IR) Spectroscopy: The IR spectrum would show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol, with the broadening caused by hydrogen bonding. docbrown.info A sharp to moderately broad peak around 3400 cm⁻¹ would correspond to the N-H stretching of the pyrrole ring. researchgate.net C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic chain would appear just above and below 3000 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands from C-O, C-N, and C-C stretching and bending vibrations, which is unique to the molecule. docbrown.infoacs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibrations of the pyrrole ring are typically strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region. The symmetric C-H stretching vibrations also give rise to strong Raman signals. royalsocietypublishing.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Alcohol | O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Pyrrole | N-H stretch | ~3400 | Medium, Broad | Weak |

| Aromatic C-H | C-H stretch | 3100 - 3150 | Medium | Strong |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Strong | Strong |

| Pyrrole Ring | C=C stretch | 1500 - 1600 | Medium-Strong | Strong |

| Alcohol | C-O stretch | 1050 - 1150 | Strong | Weak |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Characterization

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. uol.debruker.com If a suitable single crystal of this compound can be grown, this technique would provide a definitive map of electron density and thus the precise coordinates of each atom in the crystal lattice.

The resulting structural model would confirm the molecular connectivity and provide highly accurate measurements of bond lengths, bond angles, and torsional angles. uol.de Furthermore, SC-XRD analysis would reveal the molecule's conformation in the solid state and detail the intermolecular interactions, such as hydrogen bonds involving the alcohol's hydroxyl group and the pyrrole's N-H group, that dictate the crystal packing arrangement. For a chiral compound, analysis of a crystal grown from a single enantiomer allows for the determination of the absolute configuration, often by referencing the Flack parameter. beilstein-journals.org

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination of Stereoisomers

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. frontiersin.orgresearchgate.net These methods are paramount for assigning the absolute configuration (R or S) of enantiomers in solution.

The pyrrole ring itself is a chromophore, but its inherent ECD signals may be weak. nih.gov To obtain strong, interpretable ECD spectra for determining the absolute configuration of the stereocenter at C2, the exciton (B1674681) chirality method is often employed. researchgate.net This would involve derivatizing the hydroxyl group with a suitable chromophore, such as a benzoate (B1203000) or naphthoate group. The two chromophores (the newly introduced one and the pyrrole ring) would be spatially close, leading to through-space electronic (exciton) coupling. This coupling results in a characteristic bisignate (two-signed) ECD signal, known as a Cotton effect. The sign of this Cotton effect can be directly correlated with the absolute stereochemistry of the molecule. researchgate.net

The experimental ECD spectrum would be compared with theoretical spectra generated using time-dependent density functional theory (TDDFT) calculations for both the R and S enantiomers. frontiersin.org A match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration. nih.gov

Theoretical and Computational Investigations of 4 1h Pyrrol 3 Yl Butan 2 Ol

Reactivity Profiles and Mechanistic Studies of 4 1h Pyrrol 3 Yl Butan 2 Ol

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene, allowing reactions to proceed under much milder conditions. pearson.compharmaguideline.com This heightened reactivity is due to the nitrogen heteroatom's ability to donate its lone pair of electrons into the π-system, thereby stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. pearson.comwikipedia.org

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position because the resulting carbocation intermediate is stabilized by three resonance structures, compared to only two for an attack at the C3 (β) position. onlineorganicchemistrytutor.comslideshare.net However, in 4-(1H-pyrrol-3-yl)butan-2-ol, the C3 position is already occupied by the butanol side chain. This alkyl group is electron-donating, further activating the ring towards EAS. The primary sites for substitution on 3-alkylpyrroles are the C5 and C2 positions (the two α-positions) and the C4 position. The C5 position is generally the most favored site for electrophilic attack due to it being the most electronically activated and often the most sterically accessible α-position. researchgate.net

Common electrophilic aromatic substitution reactions expected for this compound are summarized below.

| Reaction Type | Typical Reagents | Expected Major Product (Substitution at C5) |

| Halogenation | SO₂Cl₂ (Chlorination), NBS (Bromination), I₂/KI (Iodination) | 2-Halo-4-(1H-pyrrol-3-yl)butan-2-ol |

| Nitration | HNO₃ / Acetic Anhydride (B1165640) (mild conditions) | 2-Nitro-4-(1H-pyrrol-3-yl)butan-2-ol |

| Sulfonation | Pyridine-SO₃ complex | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | Acetic Anhydride (no catalyst or mild Lewis acid like SnCl₄) | 1-(5-(4-hydroxybutan-2-yl)-1H-pyrrol-2-yl)ethan-1-one |

| Vilsmeier-Haack Formylation | DMF / POCl₃ | 5-(4-hydroxybutan-2-yl)-1H-pyrrole-2-carbaldehyde |

Reactions Involving the Butan-2-ol Moiety

The secondary alcohol group on the side chain of this compound can undergo a range of characteristic reactions, such as oxidation, esterification, and etherification. It is important to note that under certain conditions, particularly with strong acids or oxidants, the reactive pyrrole ring may compete or undergo polymerization. hyphadiscovery.com

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 4-(1H-pyrrol-3-yl)butan-2-one. This transformation can be achieved using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), or the Dess-Martin periodinane. Studies on related N-hydroxyalkyl pyrroles have shown that the pyrrole ring can sometimes be more susceptible to oxidation than the alcohol moiety, necessitating careful selection of reagents.

Esterification : The alcohol can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form esters. medcraveonline.com For instance, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield 1-(1H-pyrrol-3-yl)butan-2-yl acetate. This reaction is typically catalyzed by a strong acid. physicsandmathstutor.com

Etherification : Formation of an ether can be accomplished via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., iodomethane) to produce the ether, 3-(3-methoxybutan-2-yl)-1H-pyrrole.

Conversion to Alkyl Halides : The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. libretexts.org These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center. libretexts.orgpearson.com

A summary of these potential reactions is provided in the table below.

| Reaction Type | Typical Reagents | Product |

| Oxidation | PCC or Dess-Martin periodinane | 4-(1H-pyrrol-3-yl)butan-2-one |

| Esterification | Acetic Anhydride, Pyridine | 1-(1H-pyrrol-3-yl)butan-2-yl acetate |

| Etherification | 1. NaH; 2. CH₃I | 3-(3-methoxybutan-2-yl)-1H-pyrrole |

| Halogenation | SOCl₂ or PBr₃ | 3-(3-chlorobutan-2-yl)-1H-pyrrole or 3-(3-bromobutan-2-yl)-1H-pyrrole |

Cycloaddition Reactions and Other Pericyclic Processes

The pyrrole ring, despite its aromaticity, can participate in cycloaddition reactions, behaving as a 4π or 2π component. wikipedia.org

[4+2] Cycloadditions : Pyrroles can function as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen atom, which reduces the aromatic character of the ring. wikipedia.org In the case of this compound, the electron-donating alkyl substituent makes it less suited to act as a diene, but it could potentially react with highly reactive dienophiles.

[3+2] Cycloadditions : The pyrrole ring can act as a dipolarophile and react with 1,3-dipoles. For instance, reactions with azomethine ylides can lead to the formation of fused heterocyclic systems. rsc.org

[2+1] Cycloadditions : Pyrroles react with carbenes, such as dichlorocarbene (B158193), in a [2+1] cycloaddition. The initial adduct is often unstable and can undergo rearrangement. wikipedia.org A notable example is the Ciamician–Dennstedt rearrangement, where the dichlorocyclopropane intermediate rearranges to form a 3-chloropyridine (B48278), representing a ring expansion. wikipedia.org

Heterocyclic Ring Transformations and Rearrangements

Beyond cycloaddition-induced rearrangements, the pyrrole ring can undergo other transformations that alter the heterocyclic core.

Ring Expansion : As mentioned, the reaction of pyrrole with dichlorocarbene can lead to a 3-chloropyridine derivative via the Ciamician–Dennstedt rearrangement. wikipedia.org Another reported ring expansion involves treating pyrrole with sodium methoxide (B1231860) and methylene (B1212753) iodide, which can yield pyridine. uop.edu.pk

Oxidative Ring Opening : Under strong oxidative conditions, the pyrrole ring can be cleaved. For example, oxidation with chromium trioxide can yield a maleimide (B117702) derivative. uop.edu.pk Metabolic studies of pyrrole-containing compounds have also shown oxidative ring-opening as a biotransformation pathway. hyphadiscovery.com

Mechanistic Investigations using Kinetic Isotope Effects and Spectroscopic Monitoring

Elucidating the precise mechanisms of the reactions involving this compound can be achieved through a combination of kinetic studies and spectroscopic analysis.

Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a powerful tool for determining whether a C-H bond is broken in the rate-determining step (RDS) of a reaction. princeton.edu

Electrophilic Aromatic Substitution : For EAS reactions on the pyrrole ring, the rate-determining step is typically the initial attack of the electrophile to form the sigma complex. youtube.com The subsequent deprotonation step, where the C-H bond is broken, is fast. Therefore, substituting a hydrogen atom on the ring with deuterium (B1214612) is expected to result in a near-zero primary KIE (kH/kD ≈ 1). Observing such a result would provide strong evidence against a mechanism where C-H bond cleavage is rate-limiting. youtube.com

Secondary KIE : A small, inverse secondary KIE (kH/kD < 1, e.g., ~0.8-0.9) might be observed for EAS. This occurs because the hybridization of the carbon atom at the site of attack changes from sp² in the reactant to sp³ in the transition state leading to the sigma complex, which alters the vibrational frequencies of the C-H/C-D bond. wpmucdn.com

Reactions at the Side Chain : For reactions at the butan-2-ol moiety, such as an E2 elimination (dehydration), a significant primary KIE (kH/kD > 2) would be expected if the C-H bond at the adjacent carbon is broken in the RDS.

Spectroscopic Monitoring

The progress of reactions can be followed in real-time or by analyzing aliquots using various spectroscopic methods.

NMR Spectroscopy : ¹H and ¹³C NMR are invaluable for structural elucidation of products and can be used to monitor reaction kinetics. For EAS, the disappearance of signals for the pyrrole ring protons and the appearance of new signals in the aromatic region would indicate the progress of the substitution. nih.gov For reactions on the side chain, changes in the chemical shifts of the CH-OH and adjacent CH₂ and CH₃ groups would be monitored.

IR Spectroscopy : Infrared spectroscopy can track changes in functional groups. The characteristic N-H stretch of the pyrrole ring (around 3400 cm⁻¹) and the broad O-H stretch of the alcohol (around 3300 cm⁻¹) would be present in the reactant. nih.gov Oxidation to a ketone would be evidenced by the appearance of a strong C=O stretching band (around 1715 cm⁻¹).

Mass Spectrometry : This technique is crucial for identifying products and intermediates by their mass-to-charge ratio. High-resolution mass spectrometry can confirm the elemental composition of products. It has also been used to monitor complex processes like the oligomerization of pyrrole derivatives. rsc.org

UV-Visible Spectroscopy : The pyrrole ring is a chromophore that absorbs in the UV region. Altering the substitution pattern on the ring through EAS changes the electronic structure and thus the UV-Vis absorption spectrum. nih.gov This property can be exploited to monitor the rate of reaction by observing the change in absorbance at a specific wavelength over time.

Biological Interactions and Mechanistic Insights Pre Clinical Focus

In Vitro Biological Screening Methodologies for Target Identification

The initial step in characterizing the bioactivity of a compound like 4-(1H-pyrrol-3-yl)butan-2-ol involves a variety of in vitro screening methods. These techniques are instrumental in identifying potential molecular targets and cellular pathways modulated by the compound.

Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of specific enzymes. For a molecule like this compound, a panel of enzymes, particularly those implicated in diseases such as cancer or inflammation (e.g., kinases, proteases, phosphatases), would be tested. These assays measure the enzyme's activity in the presence and absence of the test compound, allowing for the calculation of inhibitory constants such as the IC50 value.

Receptor binding studies are equally crucial for identifying interactions with cellular receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. nih.gov These studies typically use radiolabeled ligands that are known to bind to the receptor of interest. The ability of this compound to displace the radiolabeled ligand indicates its binding affinity for the receptor.

Table 1: Illustrative Data from Initial Enzyme and Receptor Screening

| Target Class | Specific Target | Assay Type | Outcome Metric | Hypothetical Result for this compound |

| Kinase | Cyclin-Dependent Kinase 2 (CDK2) | Enzyme Inhibition | IC50 | > 50 µM (Inactive) |

| Protease | Matrix Metalloproteinase-9 (MMP-9) | Enzyme Inhibition | IC50 | 15 µM (Moderate Activity) |

| GPCR | Dopamine Receptor D2 | Receptor Binding | Ki | 5 µM (Active) |

| Ion Channel | Voltage-gated sodium channel (Nav1.7) | Electrophysiology | IC50 | > 50 µM (Inactive) |

This data is hypothetical and for illustrative purposes only.

Phenotypic screening involves treating cells with the compound and observing changes in cellular behavior or morphology, without a preconceived notion of the target. drugtargetreview.com This approach can uncover unexpected biological activities and is particularly useful for complex diseases. For this compound, a battery of cell-based assays would be employed to assess its effects on processes like cell proliferation, apoptosis, migration, and differentiation in various cell lines (e.g., cancer cells, immune cells). High-content imaging and analysis can provide quantitative data on these phenotypic changes.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Once initial "hit" compounds are identified from screening, structure-activity relationship (SAR) studies are initiated to understand how the chemical structure of the molecule relates to its biological activity. researchgate.netnih.govnih.govresearchgate.netmdpi.com For this compound, this would involve the synthesis of a library of analogs with systematic modifications to different parts of the molecule, such as the pyrrole (B145914) ring, the butanol side chain, and the hydroxyl group.

Key modifications could include:

Substitution on the pyrrole ring: Introducing various substituents at different positions of the pyrrole ring to probe the effects of electronics and sterics.

Alteration of the butanol side chain: Varying the length and branching of the alkyl chain, as well as the position of the hydroxyl group.

Modification of the hydroxyl group: Converting the alcohol to an ether, ester, or other functional groups to assess the importance of the hydrogen-bonding capability of the hydroxyl group.

These derivatives would then be tested in the same biological assays to determine how these structural changes affect their potency and selectivity.

Table 2: Hypothetical SAR Data for Derivatives of this compound

| Compound | Modification | Target Activity (IC50) |

| This compound | Parent Compound | 15 µM |

| 4-(1-Methyl-1H-pyrrol-3-yl)butan-2-ol | N-methylation of pyrrole | 25 µM |

| 4-(1H-pyrrol-3-yl)butan-2-one | Oxidation of alcohol to ketone | > 50 µM |

| 3-(1H-pyrrol-3-yl)butan-1-ol | Isomer of parent compound | 10 µM |

This data is hypothetical and for illustrative purposes only.

Elucidation of Molecular Mechanisms of Action in Biological Systems (Non-human Models)

After identifying a lead compound with promising activity and a preliminary SAR profile, the next step is to elucidate its molecular mechanism of action in non-human biological systems. This involves a deeper investigation into the specific molecular interactions and downstream cellular events triggered by the compound. Techniques such as Western blotting, quantitative PCR (qPCR), and microarray analysis can be used to study changes in protein levels and gene expression of key components of the targeted pathway. For instance, if this compound were found to inhibit a particular kinase, further studies would aim to confirm its direct binding to the kinase and its effect on downstream signaling cascades. nih.govresearchgate.net

Investigation of Pharmacological Targets and Pathways (Pre-clinical Validation)

The validation of the identified pharmacological target is a critical step in pre-clinical development. This involves demonstrating that the compound's biological effects are indeed mediated through its interaction with the proposed target. Genetic approaches, such as using knockout or knockdown cell lines or animal models where the target protein is absent or reduced, can be employed. If this compound loses its activity in such a system, it provides strong evidence for the on-target mechanism.

Prodrug Strategies and Biotransformation Studies (Excluding Human Metabolism)

Prodrug strategies are often employed to improve the physicochemical properties and pharmacokinetic profiles of a drug candidate. nih.govewadirect.commdpi.commdpi.combaranlab.org For this compound, the hydroxyl group could be esterified or otherwise modified to create a prodrug that is more readily absorbed and then cleaved in vivo to release the active parent compound.

Biotransformation studies in non-human systems, such as rat or dog liver microsomes, are conducted to identify the major metabolites of the compound. This information is crucial for understanding its metabolic stability and for identifying any potentially reactive or toxic metabolites that may be formed. These studies help in predicting the compound's metabolic fate in humans and in designing safer and more effective drugs.

Applications in Materials Science, Catalysis, and Other Advanced Fields

Incorporation into Polymer Architectures and Composites (e.g., Polypyrroles)

The pyrrole (B145914) moiety is the fundamental unit of polypyrrole (PPy), one of the most studied intrinsically conductive polymers due to its high conductivity, environmental stability, and ease of synthesis. nih.govmdpi.com While conventional PPy suffers from poor processability and solubility, the incorporation of functionalized monomers like 4-(1H-pyrrol-3-yl)butan-2-ol offers a strategic approach to overcome these limitations and introduce new functionalities.

The hydroxyl group on the butanol side chain of this compound can enhance the solubility and processability of the resulting polypyrrole. This allows for the creation of more uniform and high-quality polymer films, which is crucial for many applications. Furthermore, the hydroxyl group serves as a reactive site for post-polymerization modification, enabling the grafting of other molecules to tailor the polymer's properties for specific uses. For instance, similar functionalized pyrroles, such as 2-(1H-pyrrol-3-yl)ethanol, have been used to create hydrophobic coatings on textiles through plasma-induced polymerization, demonstrating how side-chain functionality can dictate the material's surface properties. mdpi.com

Copolymerization of this compound with pyrrole or other pyrrole derivatives is an effective method to fine-tune the mechanical, electrical, and optical properties of the final material. mdpi.com This approach allows for the development of composite materials with synergistic properties, combining the conductivity of the PPy backbone with the specific functionalities introduced by the butanol side chain. These materials show potential in areas such as energy storage, where modified PPy electrodes have exhibited improved discharge capacities. mdpi.com

| Property | Effect of Butanol Side Chain | Potential Application |

|---|---|---|

| Solubility & Processability | Improved due to polar -OH group | Solution-based fabrication of films and devices |

| Functionalization | -OH group acts as a handle for grafting molecules | Functional coatings, biocompatible materials |

| Mechanical Properties | Alkyl chain can alter polymer flexibility | Flexible electronics, wearable sensors |

| Adhesion | Potential for improved adhesion to polar substrates | Protective coatings, composite materials |

Ligand Design for Organometallic Catalysis

The pyrrole heterocycle is a prominent motif in the design of ligands for organometallic catalysis. tcsedsystem.edu The compound this compound possesses two potential coordination sites: the nitrogen atom of the pyrrole ring and the oxygen atom of the hydroxyl group. This structure allows it to act as a bidentate ligand, binding to a metal center to form a stable chelate ring, which can enhance catalytic activity and selectivity.

Pyrrole-based ligands have been successfully employed in a variety of catalytic transformations. For example, pyrrole-2-carboxylic acid has proven to be an effective ligand for copper-catalyzed C-N bond-forming reactions. nih.gov Similarly, newly synthesized tridentate pyrrole-based ligands have been used to create copper(II) and nickel(II) complexes for water oxidation catalysis, a key reaction in artificial photosynthesis. researchgate.net

The specific structure of this compound, with its flexible butanol linker, allows for the formation of metal complexes with specific geometries. The stereochemistry of the chiral center at the 2-position of the butanol chain can also be exploited to develop chiral catalysts for asymmetric synthesis, a critical area in pharmaceutical and fine chemical production. researchgate.net The electronic properties of the pyrrole ring can be tuned by introducing substituents, which in turn modifies the electronic environment of the metal center and influences the catalyst's performance.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyrrole-based molecules are excellent building blocks for supramolecular assemblies due to their ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. oup.com

The this compound molecule is particularly well-suited for forming such assemblies. The N-H group of the pyrrole ring and the O-H group of the butanol chain are both capable of acting as hydrogen bond donors and acceptors. oup.com This dual functionality enables the formation of intricate hydrogen-bonded networks, leading to the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. Additionally, the flat, aromatic pyrrole rings can stack on top of each other through π-π interactions, further stabilizing the supramolecular architecture. oup.com

These self-assembly processes are critical for creating functional materials. For example, the formation of self-assembled monolayers (SAMs) on surfaces like gold can be directed by these interactions. nih.gov Such ordered molecular layers are fundamental to the development of molecular electronics and biosensors. The ability of pyrrole-containing systems to form organized structures is key to their function in anion recognition and the creation of ion-based materials. oup.com

Development of Sensing and Detection Platforms

Pyrrole-based materials, particularly polypyrrole, are widely used in the development of chemical sensors and biosensors. nih.gov These sensors typically operate by detecting a change in the electrical conductivity or optical properties of the material upon interaction with a specific analyte. nih.govresearchgate.net The versatility of pyrrole chemistry allows for the design of highly sensitive and selective sensing platforms.

Monomers like this compound can be electropolymerized onto an electrode surface to create a functional sensing film. The inherent conductivity of the resulting polypyrrole backbone provides the signal transduction mechanism. The butanol side chain can significantly enhance the sensor's performance. For instance, the hydroxyl group can serve as a covalent attachment point for immobilizing biorecognition elements such as enzymes or antibodies, leading to the creation of highly specific biosensors. nih.gov

Furthermore, the chemical environment provided by the side chains can create specific binding pockets that enhance selectivity for a target analyte. Pyrrole derivatives have been successfully used to create chemosensors for detecting ions like fluoride and copper(II) through distinct colorimetric changes. researchgate.net Polypyrrole-based sensors have also been developed for detecting various gases, including ammonia (NH3) and hydrogen chloride (HCl), with the polymer's conductivity changing in proportion to the gas concentration. nih.govmdpi.com The incorporation of this compound into these platforms offers a pathway to sensors with tailored selectivity and improved performance characteristics.

| Sensor Type | Pyrrole-Based Material | Target Analyte | Detection Principle |

|---|---|---|---|

| Gas Sensor | FeCl₃-doped Polypyrrole | Ammonia (NH₃) | Change in electrical conductivity nih.gov |

| Biosensor | Polypyrrole-PEDOT-Au composite | Cancer biomarkers | Immunosensing (antibody-antigen binding) nih.gov |

| Ion-Selective Sensor | Pyrrole-benzimidazole conjugate | Fluoride (F⁻) in aqueous media | Colorimetric change researchgate.net |

| Vapor Sensor | Electropolymerized Pyrrole-Tailed Ionic Liquid | Acetone | Change in electrical conductance acs.org |

Applications in Advanced Organic Electronic Materials (e.g., OLEDs, Transistors)

Organic electronic materials based on π-conjugated molecules and polymers are the foundation for next-generation devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). jmaterenvironsci.comacs.org Pyrrole is an attractive building block for these materials because its five-membered ring is electron-rich, which is beneficial for charge transport. nih.govresearchgate.net

While the pyrrole unit itself has shown promise, its application in high-performance organic electronics has been somewhat limited by challenges related to synthetic accessibility and stability. nih.govresearchgate.net However, the design of novel pyrrole derivatives offers a solution to these issues. Functionalization of the pyrrole core, for example with a 4-(butan-2-ol) side chain, can significantly impact the material's properties. The side chain can be used to tune solubility, which is critical for solution-based processing of thin films for devices. It also influences the solid-state packing and thin-film morphology of the material, which are crucial factors determining charge carrier mobility in OFETs. nih.govfrontiersin.org

In the context of OLEDs, pyrrole-containing molecules have been investigated as components of the light-emitting layer. jmaterenvironsci.com The electronic properties, such as the HOMO and LUMO energy levels, can be precisely tuned through molecular design to achieve emission of different colors and improve device efficiency. jmaterenvironsci.com Although challenges remain, computational studies and the synthesis of novel, more stable pyrrole-containing semiconductors continue to advance the potential of these materials for applications in flexible, low-cost organic electronics. nih.govresearchgate.net

Emerging Research Frontiers and Future Perspectives

The study of heterocyclic compounds, particularly those containing the pyrrole (B145914) scaffold, is a dynamic and evolving field in chemical science. The specific molecule, 4-(1H-pyrrol-3-yl)butan-2-ol, with its combination of an aromatic pyrrole ring and a chiral secondary alcohol side chain, represents a versatile platform for future research and development. This section explores emerging frontiers and future perspectives related to this class of compounds, focusing on cutting-edge methodologies and interdisciplinary applications.

Q & A

Q. What are the optimized synthetic routes for 4-(1H-pyrrol-3-yl)butan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using precursors like pyrrole derivatives and hydroxyl-containing intermediates. For example, diazomethane and triethylamine in dichloromethane at low temperatures (−20°C to −15°C) can facilitate alkylation or sulfonation reactions, as seen in pyrrole-based syntheses . Key considerations include:

- Reagent selection : Sodium borohydride for reductions (e.g., converting ketones to secondary alcohols) .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (2-propanol or methanol) to isolate the compound .

- Yield optimization : Reaction time (e.g., 40–48 hours for complete conversion) and solvent choice (e.g., xylene for high-temperature reflux) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR spectroscopy : Focus on the hydroxyl proton (δ ~1–5 ppm, broad singlet) and pyrrole ring protons (δ ~6–7 ppm, multiplet) .

- FT-IR : Confirm the hydroxyl group (O–H stretch ~3200–3600 cm⁻¹) and pyrrole C–N/C=C stretches (~1450–1600 cm⁻¹) .

- Mass spectrometry : Molecular ion peak ([M+H]⁺) to verify molecular weight and fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its hydrogen-bonding capacity in receptor-ligand interactions?

- Methodological Answer : The hydroxyl group enables hydrogen bonding with biological targets, such as enzymes or receptors. To study this:

- Molecular docking : Use software like AutoDock to simulate interactions with active sites (e.g., binding affinity to kinase domains) .

- Competitive binding assays : Compare activity with hydroxyl-modified analogs to isolate hydrogen-bonding effects .

- X-ray crystallography : Resolve crystal structures of ligand-receptor complexes to map hydrogen-bond distances (<3.0 Å) .

Q. What strategies can resolve contradictions in biological activity data for pyrrole-containing alcohols like this compound?

- Methodological Answer : Contradictions often arise from variability in experimental design. Mitigate this by:

- Standardizing assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Validating purity : Employ HPLC (≥95% purity) to rule out impurities affecting bioactivity .

- Replicating conditions : Cross-validate results in multiple labs using identical reagents (e.g., Sigma-Aldryl vs. TCI America batches) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites (e.g., the hydroxyl oxygen as a nucleophile) .

- Transition state analysis : Simulate reaction pathways with PyReaction to predict activation energies and regioselectivity .

- Solvent effects : Incorporate PCM models to account for solvent polarity (e.g., methanol vs. DMF) on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.